

In-Depth Technical Guide: 16:0 Succinyl PE (CAS Number 186800-61-3)

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Compound of Interest		
Compound Name:	16:0 Succinyl PE	
Cat. No.:	B575345	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl), with the CAS number 186800-61-3, is a functionalized phospholipid of significant interest in the fields of drug delivery, biomaterials, and cell membrane research.[1] This synthetic lipid is derived from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), a naturally occurring phospholipid. The key structural feature of **16:0 Succinyl PE** is the presence of a succinyl group attached to the primary amine of the phosphoethanolamine headgroup. This modification introduces a terminal carboxylic acid, imparting a negative charge and pH-sensitive properties to the lipid, making it a valuable component in the design of advanced drug delivery systems such as pH-responsive liposomes.[2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and applications of **16:0 Succinyl PE**, with a focus on its role in the development of targeted and controlled-release nanocarriers.

Physicochemical Properties

The unique characteristics of **16:0 Succinyl PE** stem from its amphipathic nature, combining the hydrophobic properties of its two palmitoyl (16:0) fatty acid chains with a hydrophilic succinylated phosphoethanolamine headgroup.



Property	Value	
CAS Number	186800-61-3	
Molecular Formula	C41H77NNaO11P	
Molecular Weight	814.01 g/mol	
Appearance	White to off-white powder	
Solubility	Soluble in chloroform and methanol.[1]	
Melting Point	Data for the N-succinylated form is not readily available. The parent compound, DPPE, has a melting point of 195-199 °C.[3]	
pKa of Succinyl Group	The pKa of the terminal carboxylic acid is crucial for its pH-sensitive behavior. The pKa of succinic acid is pKa1 = 4.16 and pKa2 = 5.61.[4] In the context of the N-succinyl-ethanolamine headgroup, the pKa is expected to be in a similar range, allowing for protonation in mildly acidic environments (pH < 6), which is characteristic of tumor microenvironments and endosomal compartments.	
Storage	Store at -20°C in a dry and dark place.[1]	

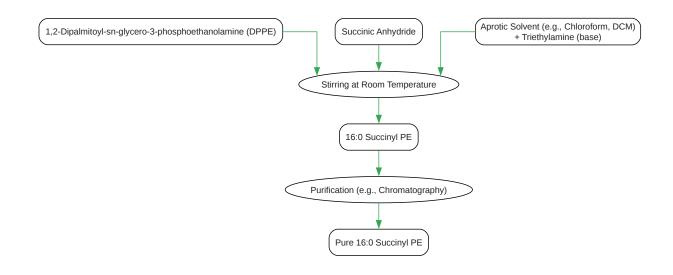
Synthesis and Characterization

The synthesis of **16:0 Succinyl PE** is typically achieved through the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with succinic anhydride.

Synthetic Pathway

The synthesis involves the nucleophilic attack of the primary amine of DPPE on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.





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Caption: Synthetic workflow for 16:0 Succinyl PE.

Experimental Protocol: Synthesis of 16:0 Succinyl PE

While a specific, detailed protocol for the synthesis of **16:0 Succinyl PE** is not readily available in the public domain, a general procedure based on the synthesis of similar N-acylated phosphatidylethanolamines can be outlined as follows. Researchers should optimize the reaction conditions for their specific needs.

- Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in a suitable anhydrous aprotic solvent (e.g., chloroform or dichloromethane) containing a slight molar excess of a non-nucleophilic base, such as triethylamine. The base acts as a scavenger for the succinic acid byproduct.
- Reaction: To the stirred solution of DPPE, add a slight molar excess of succinic anhydride dissolved in the same solvent.



- Incubation: Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching and Washing: After the reaction is complete, the mixture can be washed with a
 dilute aqueous acid solution to remove excess triethylamine, followed by washing with water
 to remove any remaining water-soluble byproducts.
- Purification: The crude product is then purified using column chromatography on silica gel. A
 gradient of chloroform and methanol is typically used for elution.
- Characterization: The purified **16:0 Succinyl PE** should be characterized to confirm its identity and purity using techniques such as:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the structure. The ¹H NMR spectrum should show characteristic peaks for the palmitoyl chains, the glycerol backbone, the phosphoethanolamine headgroup, and the newly introduced succinyl group.
 - Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[5]
 - Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, including the amide and carboxylic acid groups from the succinylation.

Biological Role and Signaling Pathways

The biological role of **16:0 Succinyl PE** is primarily contextual, depending on its incorporation into lipid-based delivery systems. On its own, it is not known to have a specific signaling function within cells. However, as a component of liposomes or nanoparticles, it significantly influences their interaction with biological systems.

The parent molecule, phosphatidylethanolamine (PE), is a major component of biological membranes and is involved in various cellular processes, including membrane fusion and fission, and maintaining membrane curvature. The introduction of the N-succinyl group modifies these properties and imparts new functionalities.



The primary "signaling" role of **16:0 Succinyl PE** is its response to pH changes. In acidic environments, such as those found in tumor tissues or within endosomes, the carboxyl group of the succinyl moiety becomes protonated. This neutralizes the negative charge of the headgroup, leading to a change in the lipid's conformation and a destabilization of the lipid bilayer of the carrier particle. This pH-triggered instability is the key to the controlled release of encapsulated drugs.



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Caption: pH-triggered drug release mechanism.

The cellular uptake of liposomes containing **16:0 Succinyl PE** is generally believed to occur through endocytosis.[6] The specific pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) can depend on the overall size, charge, and surface modifications of the liposome.[3] Once inside the cell, the liposomes are trafficked to endosomes, which have a progressively lower internal pH. This acidic environment triggers the destabilization of the liposome and the release of its cargo into the cytoplasm.[7][8]

Experimental Protocols Preparation of pH-Sensitive Liposomes using 16:0 Succinyl PE

The thin-film hydration method followed by extrusion is a common technique for preparing liposomes.

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the desired lipids, including 16:0 Succinyl PE, a neutral "helper" lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) to enhance



fusogenicity, and cholesterol for stability, in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol). A typical molar ratio might be DOPE:**16:0 Succinyl PE**:Cholesterol (e.g., 6:2:2).

- Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
- Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

- Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The buffer should be at a neutral pH (e.g., pH 7.4).
- Vortex the flask to form multilamellar vesicles (MLVs).

• Extrusion:

To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly
passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using
a lipid extruder. This process is typically performed at a temperature above the phase
transition temperature of the lipids.

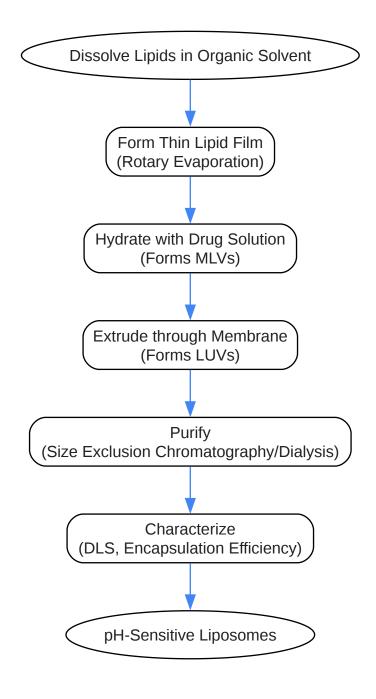
Purification:

 Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography or dialysis.

Characterization:

- The resulting liposomes should be characterized for their size, polydispersity index (PDI),
 and zeta potential using dynamic light scattering (DLS).
- The encapsulation efficiency of the drug should be determined by lysing the liposomes with a suitable detergent and quantifying the encapsulated drug using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).





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Caption: Liposome preparation workflow.

Applications in Research and Drug Development

The primary application of **16:0 Succinyl PE** is in the formulation of pH-sensitive liposomes for targeted drug delivery, particularly in cancer therapy.[2] The acidic tumor microenvironment and the low pH of endosomes provide the necessary triggers for drug release. This targeted



approach can enhance the therapeutic efficacy of anticancer drugs while reducing their systemic toxicity.

Furthermore, the terminal carboxyl group of **16:0 Succinyl PE** can be used for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers, to the surface of liposomes. This allows for active targeting of the drug delivery system to specific cells or tissues, further improving its specificity and efficacy.

Conclusion

16:0 Succinyl PE is a versatile and valuable tool for researchers and drug development professionals. Its well-defined chemical structure, coupled with its pH-sensitive properties, makes it an ideal component for the rational design of advanced drug delivery systems. The ability to create liposomes that can selectively release their payload in response to specific physiological cues holds great promise for the development of more effective and less toxic therapies for a variety of diseases. This technical guide provides a foundational understanding of **16:0 Succinyl PE** to aid in its effective utilization in research and development.

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